6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
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Overview
Description
6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives
Scientific Research Applications
6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Introduction of a bromine atom into the chromen-2-one structure.
Methoxylation: Addition of methoxy groups to specific positions on the aromatic ring.
Oxadiazole Formation: Cyclization reaction to form the oxadiazole ring.
These reactions are often carried out under controlled conditions using specific catalysts and solvents to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: Conversion of methoxy groups to hydroxyl groups.
Reduction: Reduction of the oxadiazole ring to form different derivatives.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines) for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Mechanism of Action
The mechanism of action of 6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
6-bromo-8-methoxy-3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one: shares structural similarities with other chromen-2-one derivatives and oxadiazole-containing compounds.
Quinolinyl-pyrazoles: Another class of compounds with similar pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
6-bromo-8-methoxy-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrN2O5/c1-24-13-5-3-10(4-6-13)17-21-18(27-22-17)14-8-11-7-12(20)9-15(25-2)16(11)26-19(14)23/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSCJBCTQFXCFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=CC(=CC(=C4OC3=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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